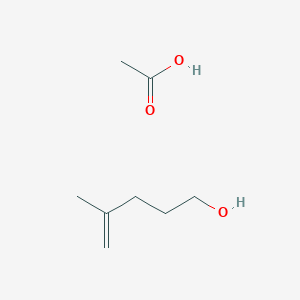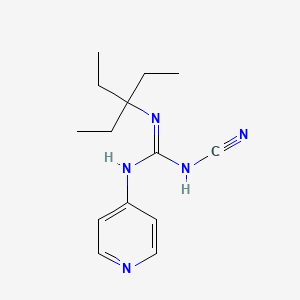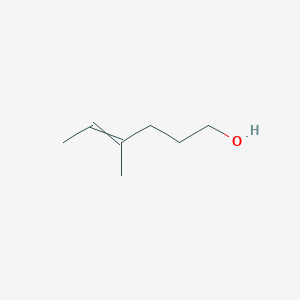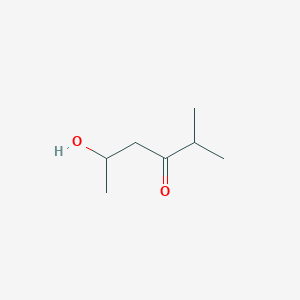![molecular formula C25H32O B14610913 1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- CAS No. 60625-03-8](/img/structure/B14610913.png)
1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- is a chemical compound that belongs to the ketone family It is characterized by the presence of a carbonyl group (C=O) attached to a pentanone chain and a fluorenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a fluorenyl compound reacts with a pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted fluorenyl derivatives
Wissenschaftliche Forschungsanwendungen
1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s carbonyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the fluorenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone: A simpler ketone with a phenyl group attached to the carbonyl carbon.
Benzophenone: Contains two phenyl groups attached to the carbonyl carbon.
Uniqueness
1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- is unique due to its fluorenyl group, which imparts distinct electronic and steric properties compared to simpler ketones. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
60625-03-8 |
|---|---|
Molekularformel |
C25H32O |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1-[7-(3-methylhexyl)-9H-fluoren-2-yl]pentan-1-one |
InChI |
InChI=1S/C25H32O/c1-4-6-8-25(26)20-12-14-24-22(16-20)17-21-15-19(11-13-23(21)24)10-9-18(3)7-5-2/h11-16,18H,4-10,17H2,1-3H3 |
InChI-Schlüssel |
CPKPPWORIGSNHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCC(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)

![3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14610869.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)

![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)


![6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14610908.png)


